molecular formula C16H13NO2 B2399657 2-Methyl-6-phenoxyquinolin-4-ol CAS No. 56716-98-4

2-Methyl-6-phenoxyquinolin-4-ol

Cat. No.: B2399657
CAS No.: 56716-98-4
M. Wt: 251.285
InChI Key: ZBSNECQPGWJIGI-UHFFFAOYSA-N
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Description

2-Methyl-6-phenoxyquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are nitrogen-containing bicyclic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .

Safety and Hazards

The safety data sheet for “2-Methyl-6-phenoxyquinolin-4-ol” indicates that it is a flammable liquid and vapor. It may cause serious eye irritation and respiratory irritation . For safe handling, it is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenoxyquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogenating agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-6-phenoxyquinolin-4-ol include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the methyl and phenoxy groups at specific positions on the quinoline ring. This structural uniqueness contributes to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-methyl-6-phenoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-9-16(18)14-10-13(7-8-15(14)17-11)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSNECQPGWJIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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